

Assessing the Stability of C-N Atropisomers in Acyclic Amides: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The study of atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is of paramount importance in modern drug discovery and development. Acyclic amides bearing a C-N chiral axis represent a significant class of atropisomeric compounds. Their conformational stability, dictated by the rotational energy barrier, can profoundly influence their biological activity, pharmacokinetic properties, and overall suitability as drug candidates. This guide provides a comparative assessment of the stability of C-N atropisomers in acyclic amides, supported by experimental data and detailed methodologies.

Factors Influencing Rotational Barriers

The stability of C-N atropisomers in acyclic amides is primarily governed by the height of the rotational energy barrier (ΔG^{\ddagger}) around the C-N bond. A higher barrier corresponds to a more stable atropisomer with a longer half-life (t1/2). Several structural and electronic factors contribute to this barrier:

- Steric Hindrance: Bulky substituents on the nitrogen atom and on the aryl ring ortho to the C-N bond create steric repulsion that must be overcome during rotation, thus increasing the rotational barrier.[1]
- Electronic Effects: The electronic nature of substituents on the aryl ring can influence the C-N bond's double bond character. Electron-withdrawing groups can increase the bond's



rigidity and the rotational barrier.

 Intramolecular Interactions: The presence of intramolecular hydrogen bonds or other noncovalent interactions can pre-organize the molecule in a specific conformation, thereby affecting the energy required for rotation.

The interplay of these factors determines the atropisomeric stability, which is a critical consideration in the design of novel therapeutics.

Comparative Stability Data

The following table summarizes the rotational energy barriers (ΔG^{\ddagger}) and calculated half-lives (t1/2) for a selection of acyclic N-aryl amides. The half-life for racemization was calculated from the Gibbs free energy of activation (ΔG^{\ddagger}) using the Eyring equation:

$$k = (kB * T / h) * e^{-\Delta G} + RT$$

and

$$t1/2 = ln(2) / k$$

where k is the rate constant for racemization, kB is the Boltzmann constant, T is the temperature in Kelvin, h is the Planck constant, and R is the ideal gas constant.



Compoun	Substitue nts	Solvent	Temp (°C)	ΔG‡ (kcal/mol)	Calculate d t1/2 (minutes)	Referenc e
N,N-diBoc- p- toluamide	R = Me	-	25	9.8	< 0.01	[2]
N,N-diBoc- benzamide	R = H	-	25	8.5	< 0.01	[2]
N,N-diBoc- p- anisamide	R = OMe	-	25	9.9	< 0.01	[2]
N,N-diBoc- p- (trifluorome thyl)benza mide	R = CF3	-	25	8.0	< 0.01	[2]
N-aryl anilide derivative	-	-	-	29.4	~ 2.7 x 10^7	[1]
N-aryl anilide derivative	-	-	-	28.2	~ 4.2 x 10^6	[1]
N-methyl- N- benzhydrylf ormamide	-	DMSO-d6	20	20.0 - 23.0	1.1 - 180	[3]

Note: The half-lives are calculated for the specified temperature and are intended for comparative purposes. Actual experimental half-lives may vary.

Experimental Protocols



The determination of rotational energy barriers and the assessment of atropisomeric stability are commonly performed using dynamic nuclear magnetic resonance (DNMR) spectroscopy and dynamic high-performance liquid chromatography (DHPLC).

1. Dynamic NMR (DNMR) Spectroscopy

• Principle: DNMR is used to study the kinetics of processes that cause the interchange of magnetically non-equivalent nuclei, such as the rotation around a C-N bond in an atropisomer. As the temperature is increased, the rate of rotation increases, leading to changes in the NMR lineshape, from sharp, distinct signals for each isomer at low temperatures to broadened signals at intermediate temperatures, and finally to a single, sharp, averaged signal at high temperatures. The temperature at which the two signals coalesce (the coalescence temperature, Tc) can be used to calculate the rate constant of rotation and subsequently the free energy of activation (ΔG‡).[4][5]

Protocol Outline:

- Sample Preparation: Dissolve a known concentration of the acyclic amide in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8). The choice of solvent is critical as it can influence the rotational barrier.[5]
- NMR Data Acquisition: Acquire a series of 1H NMR spectra over a range of temperatures, starting from a low temperature where the signals of the two atropisomers are sharp and well-resolved, and gradually increasing the temperature until the signals coalesce and then sharpen into a single peak.
- Determination of Coalescence Temperature (Tc): Identify the temperature at which the two
 exchanging signals merge into a single broad peak.
- Calculation of Rotational Barrier (ΔG^{\ddagger}): Use the coalescence temperature (Tc) and the frequency difference between the two signals at low temperature (Δv) to calculate the rate constant (k) at coalescence using the equation: $k = \pi \Delta v / \sqrt{2}$. The Gibbs free energy of activation (ΔG^{\ddagger}) can then be calculated using the Eyring equation. More sophisticated lineshape analysis can also be performed for more accurate determination of the kinetic parameters.[4][5]

2. Dynamic HPLC (DHPLC)



Principle: DHPLC is a powerful technique for the separation and kinetic analysis of
interconverting stereoisomers. A solution of the atropisomeric mixture is injected onto a chiral
stationary phase. If the on-column interconversion rate is comparable to the separation
timescale, a characteristic elution profile with a "peak-plateau-peak" is observed. The height
of the plateau is directly related to the rate of interconversion.[6]

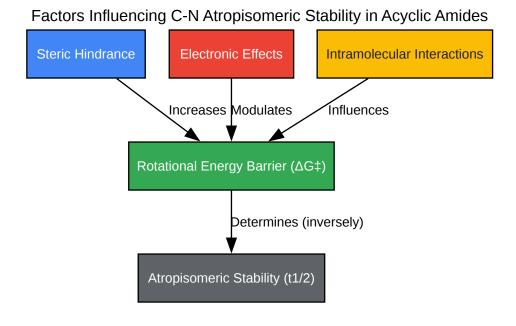
· Protocol Outline:

- Column Selection and Mobile Phase Optimization: Select a suitable chiral stationary phase (e.g., a cyclodextrin-based column) that can resolve the two atropisomers. Optimize the mobile phase composition and flow rate to achieve a good separation.
- Temperature Control: The column temperature is a critical parameter as it directly influences the rate of on-column interconversion. Perform separations at various temperatures to study the dynamics of the isomerization.
- Data Acquisition: Inject the sample and record the chromatogram. At temperatures where on-column interconversion occurs, a chromatogram with two peaks connected by a plateau will be observed.
- Kinetic Analysis: The rate constants for the forward and reverse isomerization can be
 determined by computer simulation of the elution profiles or by using dedicated software
 that analyzes the shape of the chromatogram, particularly the height of the plateau relative
 to the peaks.[6] From these rate constants, the rotational energy barrier (ΔG‡) can be
 calculated.

Visualization of Influencing Factors

The following diagram illustrates the key factors that influence the rotational energy barrier and thus the stability of C-N atropisomers in acyclic amides.





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Caption: Key factors affecting the stability of C-N atropisomers.

This guide provides a foundational understanding for assessing the stability of C-N atropisomers in acyclic amides. For specific drug development projects, a thorough experimental evaluation of the atropisomeric stability of lead compounds is crucial for ensuring the development of safe and efficacious medicines.

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